Di-sec-butyl oxalate

Beschreibung

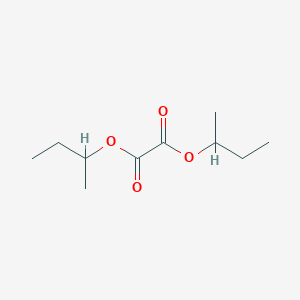

Structure

3D Structure

Eigenschaften

IUPAC Name |

dibutan-2-yl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(3)13-9(11)10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLJANFMXKYOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864441 | |

| Record name | Dibutan-2-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13784-89-9 | |

| Record name | 1,2-Bis(1-methylpropyl) ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13784-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-methylpropyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013784899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutan-2-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(1-METHYLPROPYL) OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X1431GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Chemical Transformations Involving Di Sec Butyl Oxalate

Kinetic and Mechanistic Studies of Di-sec-butyl Oxalate (B1200264) Hydrolysis

The hydrolysis of esters is a fundamental reaction in organic chemistry, and for diesters like di-sec-butyl oxalate, the close proximity of the two ester functionalities introduces unique kinetic and mechanistic features. The electron-withdrawing nature of the ester group significantly enhances the rate of alkaline hydrolysis, making the reaction for many simple dialkyl oxalates, such as dimethyl and diethyl oxalate, extremely fast. oup.com Consequently, studying the kinetics of such rapid reactions often requires specialized techniques beyond conventional methods. oup.com

For less soluble or sterically hindered oxalates like this compound, the kinetics of alkaline hydrolysis have been successfully investigated using the theory of mass transfer accompanied by a fast pseudo-first-order reaction, often referred to as the diffusion method. oup.com

The alkaline hydrolysis of dialkyl oxalates proceeds in two steps. The first step, the hydrolysis of one of the ester groups, is known to be an extremely rapid reaction. oup.com This is attributed to the strong electron-attracting character of the adjacent ester group, which facilitates the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. oup.com

The general pathway for the alkaline hydrolysis of an ester follows a nucleophilic acyl substitution mechanism. For this compound, the hydroxide ion attacks one of the carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, expelling the sec-butoxide (B8327801) as a leaving group and forming a carboxylate. This process is then repeated for the second ester group. Due to the high reactivity, the first step of the hydrolysis is typically the focus of kinetic studies. oup.com The reaction is generally considered to be pseudo-first-order when the concentration of the base is in large excess. oup.com

The rate of alkaline hydrolysis of dialkyl oxalates is influenced by both electronic and steric factors associated with the alkyl substituents. Electronically, the ester group itself is a powerful electron-withdrawing group, which accelerates hydrolysis compared to esters of monocarboxylic acids. oup.com

Steric hindrance plays a crucial role in modulating the hydrolysis rate. An investigation into the alkaline hydrolysis of various dialkyl oxalates revealed the impact of the alkyl group's structure. oup.com The rate constant for di-s-butyl oxalate is lower than that of its less sterically hindered isomers, demonstrating the effect of branching near the reaction center. This steric effect was systematically studied by comparing the rate constants of different oxalate esters. oup.com

| Dialkyl Oxalate | Rate Constant (l/g mol sec) at 30°C |

| Di-n-propyl oxalate | 1950 |

| Di-isopropyl oxalate | 890 |

| Di-n-butyl oxalate | 1780 oup.com |

| This compound | 810 oup.com |

This table presents data on the rate constants for the alkaline hydrolysis of various dialkyl oxalates, illustrating the influence of steric hindrance from the alkyl substituents. oup.com

The data shows that branched alkyl groups, such as isopropyl and sec-butyl, reduce the rate of hydrolysis compared to their straight-chain counterparts (n-propyl and n-butyl). The rate constant for this compound (810 l/g mol sec) is significantly lower than that for di-n-butyl oxalate (1780 l/g mol sec), which is a clear indication of steric hindrance impeding the approach of the nucleophilic hydroxide ion to the carbonyl carbon. oup.com

Detailed Analysis of Alkaline Hydrolysis Reaction Pathways

Radical Chemistry Mediated by Oxalate Esters

Alkyl oxalates have emerged as valuable and stable precursors for the generation of alkyl radicals under mild conditions, particularly through visible-light photoredox catalysis. nih.govescholarship.org This approach provides a powerful alternative to traditional methods that often require harsh conditions or less stable radical precursors. escholarship.orgjst.go.jp Alcohols, which are widely available, can be readily converted to their corresponding oxalate derivatives, activating them for radical generation. nih.govresearchgate.net

The generation of alkyl radicals from oxalate esters is typically initiated by a photocatalytic single-electron transfer (SET) event. nih.govescholarship.org In a common mechanistic cycle, a photocatalyst, such as an iridium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), is excited by visible light to a long-lived, strongly oxidizing state (*Irᴵᴵᴵ). nih.govescholarship.org

This excited-state photocatalyst can then oxidize an alkyl hemioxalate salt via SET. escholarship.org This oxidation is thermodynamically feasible. nih.govescholarship.org Following the single-electron transfer, the resulting oxalate radical cation undergoes a rapid, stepwise loss of two carbon dioxide molecules. nih.govescholarship.org This double decarboxylation is a key driving force for the reaction and results in the formation of a nucleophilic carbon-centered alkyl radical. nih.govresearchgate.net

Photoexcitation: PC + hν → *PC

SET Oxidation: *PC + R-OCOCO₂⁻ → PC⁻ + [R-OCOCO₂]•

Decarboxylation: [R-OCOCO₂]• → R• + 2CO₂

This mechanism allows for the generation of radicals from alcohols, including secondary alcohols like sec-butanol (the precursor for this compound), under exceptionally mild and controlled conditions. escholarship.org

The conversion of the oxalate ester to an alkyl radical proceeds through distinct radical intermediates. After the initial SET oxidation of the oxalate, a carboxylate radical is formed. nih.gov This species is highly unstable and rapidly undergoes the first decarboxylation to yield an alkoxyacyl radical intermediate (R-O-C•=O). nih.govnsf.gov

The fate of this alkoxyacyl radical is a critical branch point. It can undergo a second decarboxylation to produce the desired alkyl radical (R•) and another molecule of CO₂. chinesechemsoc.org Alternatively, the alkoxyacyl radical can be trapped by other species in the reaction mixture. nih.govescholarship.org In studies involving secondary cesium oxalates, the isolation of side products resulting from the trapping of the intermediate alkoxyacyl radical has been reported. nih.govescholarship.org This indicates that for secondary oxalates, the second decarboxylation step may be less efficient compared to that of tertiary oxalates, slightly limiting the yield of the final coupled product. escholarship.orgresearchgate.net The alkoxycarbonyl radical can be involved in various transformations, including addition to multiple bonds or serving as a precursor to an alkyl radical via decarboxylation. chinesechemsoc.org

In a typical redox-neutral fragment coupling reaction, the alkyl radical (R•), generated from the oxalate as described above, adds to an electron-deficient alkene (a Michael acceptor). nih.govescholarship.org This addition forms a new radical adduct. nih.govescholarship.org The reduced form of the photocatalyst (PC⁻, e.g., Irᴵᴵ), which was generated in the initial SET step, is a strong reductant. nih.govescholarship.org It reduces the radical adduct via a second SET event, yielding the final coupled product after protonation and regenerating the ground-state photocatalyst (PC). nih.govescholarship.org This completes the catalytic cycle, with CO₂ as the only byproduct. escholarship.org This strategy has been successfully applied to the coupling of radicals from both secondary and tertiary alcohols with a variety of electron-deficient alkenes, providing a highly efficient method for constructing carbon-carbon bonds. nih.govescholarship.org

Formation and Reactivity of Carboxylate and Alkoxyacyl Radical Intermediates

Metal-Catalyzed Processes Utilizing Oxalate Functionality

The oxalate group within this compound and related dialkyl oxalates serves as a versatile functional handle in a variety of metal-catalyzed transformations. These processes often leverage the unique electronic properties of the oxalate moiety to facilitate bond formations and functional group interconversions that would otherwise be challenging.

A novel and efficient method for the synthesis of esters involves the photoredox nickel-dual-catalyzed cross-coupling of organic halides with alkyl hemioxalates. chinesechemsoc.orgchinesechemsoc.org While not explicitly detailing this compound, the reaction has been successfully demonstrated with a range of potassium alkyl hemioxalates, including those derived from secondary alcohols like isopropanol (B130326) and cyclohexanol, suggesting the applicability of this compound in similar transformations. chinesechemsoc.org This methodology allows for the formation of various esters from aryl, heteroaryl, alkenyl, and alkyl bromides under mild conditions. chinesechemsoc.orgchinesechemsoc.org

The proposed mechanism for this transformation involves a synergistic interplay between a photocatalyst and a nickel catalyst. chinesechemsoc.org The reaction can proceed through two potential pathways, both converging at a key (alkoxycarbonyl)Ni(III) intermediate. In one pathway, a single-electron oxidation of the nickel(0) species by an alkoxycarbonyl radical, generated from the oxalate, forms an (alkoxycarbonyl)Ni(I) species. Subsequent oxidative addition of the organic halide to this Ni(I) complex yields the crucial Ni(III) intermediate. chinesechemsoc.org Alternatively, the Ni(0) species can first undergo oxidative addition with the organic halide to form a Ni(II) species, which then traps the alkoxycarbonyl radical to generate the same Ni(III) intermediate. chinesechemsoc.org Reductive elimination from this high-valent Ni(III) species furnishes the final ester product and a Ni(I) complex, which is then reduced by the photocatalytic cycle to regenerate the active Ni(0) catalyst. chinesechemsoc.org

A key aspect of this reaction is the selective formation of the alkoxycarbonyl radical over the decarboxylative alkyl radical, which allows for the efficient synthesis of esters. chinesechemsoc.org The use of ligands, such as tricyclohexylphosphine (B42057) (PCy₃), has been shown to improve the yield of the desired ester product while minimizing side reactions like hydrodebromination. chinesechemsoc.org

Table 1: Investigated Potassium Alkyl Hemioxalates in Photoredox Ni-Catalyzed Cross-Coupling

| Potassium Alkyl Hemioxalate | Corresponding Alcohol | Product Yield (%) |

| Potassium methyl hemioxalate | Methanol | 72 |

| Potassium ethyl hemioxalate | Ethanol (B145695) | 60 |

| Potassium n-butyl hemioxalate | n-Butanol | 65 |

| Potassium isopropyl hemioxalate | Isopropanol | Moderate |

| Potassium cyclohexyl hemioxalate | Cyclohexanol | Moderate |

| Potassium tert-butyl hemioxalate | tert-Butanol | Low |

| Data sourced from a study on the photoredox Ni-catalyzed cross-coupling of 4-Br-biphenyl with various potassium alkyl hemioxalates. chinesechemsoc.org |

The utility of dialkyl oxalates, including by extension this compound, in photoredox catalysis stems from their ability to generate radical intermediates upon single-electron transfer (SET). escholarship.orgbeilstein-journals.org In these catalytic cycles, an excited state of a photocatalyst, typically an iridium complex, initiates the process. escholarship.orgrsc.org

For secondary alkyl oxalates, the reaction is initiated by the oxidation of the oxalate by the photo-excited iridium(III) catalyst (*Ir(III)). nih.govthieme-connect.de This SET event leads to the formation of an alkoxycarbonyl radical and the reduced Ir(II) species. chinesechemsoc.orgnih.gov The alkoxycarbonyl radical is a key intermediate that can then engage in various transformations. chinesechemsoc.org Trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have confirmed the generation of these alkoxycarbonyl radical intermediates. chinesechemsoc.org

In the context of dual photoredox-nickel catalysis, the generated alkoxycarbonyl radical can be trapped by a low-valent nickel species. chinesechemsoc.orgrsc.org For instance, the oxidation of a Ni(0) complex by the alkoxycarbonyl radical can lead to an (alkoxycarbonyl)Ni(I) intermediate. chinesechemsoc.org This Ni(I) species then undergoes oxidative addition with an organic halide to form a high-valent (alkoxycarbonyl)Ni(III) species. chinesechemsoc.org Reductive elimination from this Ni(III) complex yields the ester product and a Ni(I) species, which is then reduced by the Ir(II) species to regenerate the Ni(0) catalyst and close the catalytic cycle. chinesechemsoc.org

Alternatively, in the absence of a nickel co-catalyst, the alkoxycarbonyl radical can undergo further reactions. For instance, in couplings with electron-deficient alkenes, the initially formed radical can add to the alkene to generate a new carbon-centered radical. escholarship.org This adduct radical is then reduced by the Ir(II) species to form an anion, which upon protonation gives the final product and regenerates the ground-state Ir(III) photocatalyst. escholarship.org

Nickel-Catalyzed Cross-Coupling Reactions of Organic Halides with Oxalates

Carbon Dioxide Reductive Coupling to Oxalate

The synthesis of oxalates from carbon dioxide (CO₂) represents a significant area of research in carbon capture and utilization. This transformation typically proceeds via the reductive coupling of two CO₂ molecules.

The reductive dimerization of CO₂ to oxalate is a two-electron process that can be achieved through electrochemical or chemical means. chinesechemsoc.org This C-C bond-forming reaction is a model system for understanding the fundamental chemistry of CO₂ reduction. chinesechemsoc.org The process generally involves the initial one-electron reduction of a CO₂ molecule to form a CO₂ radical anion (CO₂•⁻). researchgate.net The subsequent dimerization of two of these radical anions leads to the formation of the oxalate dianion (C₂O₄²⁻). researchgate.net

Metal complexes play a crucial role in mediating this transformation, influencing both the thermodynamics and kinetics of the reaction. rsc.org For instance, density functional theory (DFT) calculations on a dinuclear copper(I)-catalyzed system suggest a mechanism where one CO₂ molecule is first cooperatively reduced by two Cu(I) centers to form a mixed-valence Cu₂(I/II)(CO₂•⁻) radical anion intermediate. rsc.org This is followed by a nucleophilic-like attack on a second CO₂ molecule to yield the Cu(II)-oxalate product. rsc.org This pathway is energetically more favorable than the formation of carbonate and carbon monoxide. rsc.org

The CO₂ radical anion (CO₂•⁻) is a key intermediate in the formation of oxalate from the reductive coupling of carbon dioxide. researchgate.netchemrxiv.org This transient species is typically generated through a single-electron transfer to a CO₂ molecule. chemrxiv.org The formation of the CO₂•⁻ radical anion from CO₂ occurs at a high negative potential, making its direct electrochemical generation challenging. researchgate.net

Once formed, the CO₂•⁻ radical anion can undergo several reaction pathways. The dimerization to form oxalate is a prominent route, particularly in aprotic media which helps to suppress competing reactions like the formation of formate (B1220265) and hydrogen. escholarship.orgresearchgate.net The dimerization can proceed through a direct coupling of two CO₂•⁻ radical anions in solution. orgsyn.org

The stability and reactivity of the CO₂•⁻ radical anion are influenced by the reaction environment, including the solvent and the presence of metal catalysts. chemrxiv.org More nucleophilic solvents can stabilize the CO₂•⁻ radical intermediate, thereby promoting oxalate formation. chemrxiv.org Metal complexes can direct the reactivity of the CO₂•⁻ radical anion towards selective oxalate production. researchgate.net For example, in some systems, the CO₂•⁻ is not a free species but is bound to a metal center, and the C-C bond formation occurs through the reaction of this metal-bound intermediate with a second CO₂ molecule. rsc.org

Fundamental Mechanistic Insights into CO2 Dimerization

Thermal Decomposition Pathways of Oxalate Compounds

The thermal stability and decomposition of dialkyl oxalates, such as this compound, are influenced by the structure of the alkyl group. The decomposition of dialkyl oxalates derived from tertiary alcohols typically occurs at lower temperatures (around 140-160°C) to produce olefins in high yields. In contrast, oxalates of primary and secondary alcohols are generally more thermally stable, resisting decomposition up to at least 325°C in some cases.

For secondary dialkyl oxalates, like di-cyclohexyl oxalate, decomposition occurs at higher temperatures (200-300°C) and often results in lower yields of the corresponding olefin. A common side product observed at decomposition temperatures exceeding approximately 210°C is the corresponding formate ester.

The thermal decomposition of dialkyl oxalates can be induced by the presence of iodine at temperatures where the pure esters are otherwise stable. beilstein-journals.orgthieme-connect.de In these instances, the decomposition of secondary dialkyl oxalates, such as dicyclohexyl oxalate, yields the corresponding alkyl iodide. beilstein-journals.orgthieme-connect.de The proposed mechanism for this iodine-induced decomposition involves the formation of alkyl radicals. thieme-connect.de

Table 2: Products of Iodine-Induced Thermal Decomposition of Various Dialkyl Oxalates

| Dialkyl Oxalate | Main Product |

| Dioctadecanyl oxalate | Octadecyl iodide |

| Dicyclohexyl oxalate | Cyclohexyl iodide |

| Di-1-adamantyl oxalate | 1-Adamantyl iodide |

| Dibenzyl oxalate | Diphenylmethane |

| Data sourced from a study on the thermal decomposition of oxalate diesters in the presence of iodine. beilstein-journals.orgthieme-connect.de |

Advanced Spectroscopic Characterization and Computational Studies of Di Sec Butyl Oxalate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like di-sec-butyl oxalate (B1200264). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the assessment of sample purity.

High-resolution NMR is critical for verifying the structure and determining the isomeric purity of di-sec-butyl oxalate. The molecule contains two sec-butyl groups, each with a chiral center at the carbon atom bonded to the oxygen (C2 and C2' positions). This gives rise to the possibility of three stereoisomers: (R,R), (S,S), and the meso compound (R,S). These stereoisomers are expected to have distinct, albeit similar, NMR spectra.

In ¹H NMR, the protons of the sec-butyl groups would present complex splitting patterns. The methine proton (CH adjacent to the oxygen) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons would be diastereotopic, further complicating the spectrum by appearing as distinct multiplets.

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect to see signals for the carbonyl carbon of the oxalate group, the methine carbon attached to the oxygen, and the methylene and two methyl carbons of the sec-butyl chain. The presence of stereoisomers may lead to a greater number of observed peaks than would be predicted for a single, achiral structure. For instance, in a mixture of diastereomers, separate signals for corresponding carbons in the different stereoisomers can often be resolved, allowing for an assessment of diastereomeric purity. A reference ¹³C NMR spectrum for this compound is available in spectral databases. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and stereochemistry.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| Carbonyl | ¹³C | 158-162 | Singlet |

| CH-O | ¹³C | 72-76 | Singlet |

| CH₂ | ¹³C | 28-32 | Singlet |

| CH₃ (adjacent to CH₂) | ¹³C | 18-22 | Singlet |

| CH₃ (adjacent to CH-O) | ¹³C | 9-13 | Singlet |

| CH-O | ¹H | 4.8-5.0 | Sextet |

| CH₂ | ¹H | 1.6-1.8 | Multiplet |

| CH₃ (adjacent to CH-O) | ¹H | 1.2-1.4 | Doublet |

| CH₃ (adjacent to CH₂) | ¹H | 0.8-1.0 | Triplet |

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the rates of conformational changes in molecules, such as bond rotations, that occur on the NMR timescale. unibas.it While specific DNMR studies on this compound are not prevalent in the literature, the technique offers significant potential for analyzing its conformational dynamics.

Potential applications for this compound include the study of hindered rotation around the various single bonds, primarily the C-O ester bonds and the C-C bonds within the sec-butyl chains. At low temperatures, rotation around these bonds may become slow enough to be observed on the NMR timescale, leading to the appearance of separate signals for atoms that are equivalent at room temperature. As the temperature is increased, these signals broaden and eventually coalesce into a single, time-averaged signal. unibas.it By analyzing the line shape changes over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for these rotational processes. researchgate.net This information provides valuable insight into the steric and electronic factors governing the molecule's flexibility and preferred conformations in solution.

High-Resolution NMR for Isomeric Purity and Stereochemical Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. These methods are complementary and essential for identifying functional groups and confirming molecular structure. walisongo.ac.id

The IR and Raman spectra of this compound are dominated by features arising from the oxalate ester and the sec-butyl groups.

Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the intense absorption band corresponding to the antisymmetric stretching of the two C=O groups in the oxalate ester moiety. This typically appears in the region of 1730-1760 cm⁻¹.

C-O Stretching: The C-O single bond stretching vibrations of the ester group are also observable, typically appearing as strong bands in the 1300-1000 cm⁻¹ region.

C-C Stretching: The stretching of the central C-C bond of the oxalate core is expected to be a weak absorption in the IR spectrum but a strong signal in the Raman spectrum, often found around 900 cm⁻¹. researchgate.net

C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the sec-butyl groups appear just below 3000 cm⁻¹. C-H bending vibrations are also present in the fingerprint region (below 1500 cm⁻¹).

The complementarity of IR and Raman spectroscopy is particularly useful for studying oxalate compounds. For molecules with a center of symmetry, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. walisongo.ac.id Analysis of both spectra can therefore provide a more complete picture of the molecule's vibrational modes and symmetry. A vapor phase IR spectrum for this compound is available in public databases. nih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | IR, Raman | 2850-2980 | Medium-Strong |

| C=O Stretch | IR | 1730-1760 | Very Strong |

| C-O Stretch | IR | 1000-1300 | Strong |

| C-C Stretch (Oxalate) | Raman | 890-920 | Strong |

| O-C-O Bend | Raman | 480-520 | Medium |

Process Analytical Technology (PAT) tools, such as in-situ Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, enable the real-time monitoring of chemical reactions without the need for sampling. spectroscopyonline.commt.com This technique is highly applicable to reactions involving oxalate esters, such as their synthesis or hydrolysis.

For example, in the synthesis of this compound via the esterification of oxalic acid with sec-butanol, ATR-FTIR could be used to track the reaction progress. spectroscopyonline.comresearchgate.net An IR probe inserted directly into the reaction vessel would monitor the decrease in the broad O-H stretching band of the carboxylic acid and alcohol reactants (around 3300 cm⁻¹) and the simultaneous increase in the sharp, intense C=O stretching band of the this compound product (around 1740 cm⁻¹). mdpi.com This continuous data stream allows for the precise determination of reaction kinetics, the identification of reaction endpoints, and the detection of any transient intermediates or byproducts, leading to improved process control and optimization. researchgate.net

Analysis of Functional Group Vibrations and Molecular Structure

Mass Spectrometry Techniques for Molecular Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule and to elucidate its structure through the analysis of its fragmentation patterns. slideshare.net

Upon ionization in a mass spectrometer, typically by electron impact (EI), this compound (molecular weight 202.25 g/mol ) would form a molecular ion [M]⁺• at a mass-to-charge ratio (m/z) of 202. nih.gov This molecular ion is often unstable and undergoes fragmentation through the cleavage of its weakest bonds. Common fragmentation pathways for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and the loss of the alkoxy group. libretexts.org

Expected key fragments for this compound include:

Loss of a butoxy radical (•OCH(CH₃)CH₂CH₃), leading to a fragment at m/z 129.

Loss of a sec-butyl group (•CH(CH₃)CH₂CH₃), resulting in a fragment at m/z 145.

Cleavage leading to the sec-butyl cation itself at m/z 57, which is often a very abundant peak. researchgate.net

Fragments resulting from McLafferty rearrangement are also possible.

This characteristic fragmentation pattern serves as a chemical fingerprint for identification, particularly when coupled with a separation technique like Gas Chromatography (GC-MS). nih.gov

For quantification, more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.govnih.gov These methods offer high selectivity and sensitivity by using a stable isotope-labeled internal standard (e.g., ¹³C₂-labeled oxalate). nih.gov The sample is analyzed by monitoring a specific fragmentation reaction for both the analyte and the internal standard (a technique known as Multiple Reaction Monitoring or MRM), allowing for precise and accurate quantification even in complex biological or environmental matrices. nih.govmdpi.com

Table 3: Predicted Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₀H₁₈O₄]⁺• | Molecular Ion (M⁺•) |

| 145 | [M - C₄H₉]⁺ | Loss of a sec-butyl radical |

| 129 | [M - OC₄H₉]⁺ | Loss of a sec-butoxy radical |

| 101 | [C₄H₉OCO]⁺ | Cleavage of oxalate C-C bond |

| 57 | [C₄H₉]⁺ | sec-Butyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an indispensable tool for assessing the purity of volatile and semi-volatile compounds like this compound. wmo.intwikipedia.org In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a chromatographic column. wmo.int The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary liquid or polymer phase coating the column. wmo.int This allows for the effective separation of this compound from its starting materials, such as sec-butanol, and any potential byproducts formed during its synthesis.

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process forms a molecular ion and a series of characteristic fragment ions. wikipedia.org The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the mass spectrum available in the NIST database shows key fragments that can be used for its identification. uni.lu

The quantitative analysis of GC-MS data allows for the determination of the purity of a this compound sample. By comparing the peak area of the main compound to the areas of any impurity peaks, a percentage purity can be calculated. This method is also crucial for identifying byproducts in manufacturing processes. For instance, in the synthesis of oxalate esters, GC analysis can track the conversion of alcohols and the formation of the desired ester product versus side products. Studies on analogous compounds, such as O,O'-dialkyl methylphosphonites, demonstrate how GC-MS is used to build databases of fragmentation patterns, which is vital for the verification and identification of related chemical species. wmo.int

A hypothetical analysis of a this compound synthesis reaction might yield the following data, illustrating how GC-MS can distinguish between the product and unreacted starting material.

| Compound | Retention Time (min) | Key m/z Fragments | Identification |

| Peak 1 | 3.5 | 45, 59, 74 | sec-Butanol (starting material) |

| Peak 2 | 10.2 | 57, 87, 115, 202 | This compound (product) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a synergistic technique that pairs the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. sigmaaldrich.comsigmaaldrich.com It is particularly suited for analyzing compounds that are non-volatile or thermally unstable, which might be challenging for GC-MS. fishersci.ca LC-MS is a method of choice for the analysis of complex mixtures, such as those found in environmental monitoring, food processing, and pharmaceutical development. sigmaaldrich.comsigmaaldrich.com

In the context of this compound, LC-MS can be employed to monitor its presence in complex matrices where sample preparation for GC-MS would be prohibitive. For example, if studying the environmental fate of this compound, LC-MS could detect trace levels in water or soil samples. The technique's high sensitivity and selectivity are significant advantages. fishersci.ca Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions, which is crucial for quantifying analytes in complex biological or environmental samples. fishersci.cawikidata.org

The general procedure for LC-MS involves injecting a liquid sample into the LC system, where it is separated on a column. The separated components are then introduced into the mass spectrometer's ion source. sigmaaldrich.com For oxalates, electrospray ionization (ESI) in negative ion mode is often effective. nih.gov A 2006 study on urinary oxalate successfully used LC-MS/MS with a weak anion exchange column, achieving a short retention time and high specificity. nih.gov While this study focused on the oxalate anion, the methodology can be adapted for oxalate esters like this compound, particularly in metabolic or degradation studies.

The key parameters in an LC-MS method for a complex mixture containing this compound would include:

| Parameter | Description |

| LC Column | Typically a reverse-phase column (e.g., C18) for separation based on hydrophobicity. |

| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives to improve ionization. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). |

| MS Detection | Full scan mode for identification or Multiple Reaction Monitoring (MRM) for quantification. |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface and Interfacial Studies

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost 1-2 nanometers of a solid material. thegoodscentscompany.comepa.govwikipedia.org This makes it uniquely suited for surface and interfacial studies. The technique operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. easychem.orgfishersci.com These secondary ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. thegoodscentscompany.com

ToF-SIMS can be used in several modes: generating high-resolution mass spectra to identify surface chemistry, creating chemical maps of the lateral distribution of species, and depth profiling to understand the composition as a function of depth. easychem.orgsci-toys.com For this compound systems, ToF-SIMS could be used to:

Analyze Surface Contamination: Detect trace amounts of this compound or related byproducts on the surface of materials. The high sensitivity of ToF-SIMS allows for the detection of species in the ppm range. sigmaaldrich.com

Characterize Thin Films: Study thin films or coatings made from or treated with this compound, providing information on molecular orientation and chemical structure at the surface.

Investigate Interfacial Chemistry: Examine the interface between a substrate and a coating involving this compound to understand adhesion or reaction mechanisms. wikipedia.org

Research has shown that ToF-SIMS can detect oxalate species on various surfaces. A study on basic alkali-bearing surfaces demonstrated the detection of oxalate ions, suggesting that the technique is sensitive to these molecules. nih.gov The versatility of ToF-SIMS allows for the analysis of a wide range of materials, including conductive and insulating samples like polymers, metals, and ceramics, making it a powerful tool for materials science applications involving oxalate compounds. sigmaaldrich.comwikipedia.org

X-ray Diffraction (XRD) and Electron Microscopy in Materials Science Applications

The combination of X-ray Diffraction (XRD) and electron microscopy provides comprehensive insight into the structure of materials from the atomic to the microstructural level. These techniques are fundamental in materials science for characterizing oxalate complexes and the materials derived from them.

Crystal Structure Analysis of Oxalate Complexes

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a three-dimensional picture of the electron density can be produced, which allows for the determination of atomic positions, bond lengths, and bond angles. fishersci.cawikipedia.org

These studies highlight the power of XRD to elucidate:

The coordination mode of the oxalate ligand (e.g., bidentate, bridging).

The geometry around the central metal atom in a complex.

The role of counter-ions and solvent molecules in the crystal structure. americanelements.com

This information is crucial for understanding the relationship between the structure of a material and its physical properties.

Microstructural Characterization of Oxalate-Derived Materials

Electron microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the microstructure of materials, including those derived from oxalates. wikipedia.org These methods provide high-resolution images of a material's morphology, particle size, and internal structure.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of a sample. Studies on calcium oxalate have used SEM to compare the morphology of synthetic crystals with biogenic ones, noting differences in size and form. fishersci.at In the context of materials science, SEM has been used to characterize the morphology of metal oxalate crystals and aggregates, revealing features like columnar or needle-like shapes. scribd.comnih.gov

Transmission Electron Microscopy (TEM): TEM provides much higher resolution and can be used to study the internal structure of materials. A recent study on the thermal decomposition of plutonium(IV) oxalate used TEM to investigate the degradation of the internal structure during its conversion to plutonium dioxide (PuO2). wikipedia.orgamericanelements.com The analysis revealed the formation of micropores and allowed for the measurement of grain size distributions at different calcination temperatures. wikipedia.orgamericanelements.com This kind of "microstructural fingerprint" can give clues about the processing history of a material. wikipedia.org

Computational Chemistry Approaches

Computational chemistry provides theoretical insight into the properties of molecules and materials, complementing experimental data. Methods like Density Functional Theory (DFT) are widely used to study the structural, vibrational, and electronic properties of oxalate systems.

For this compound, computational approaches can be used to predict a variety of properties:

Optimized Geometry: Calculations can determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Spectroscopic Properties: Vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to aid in the assignment of spectral bands.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity.

Thermochemical Data: Properties such as enthalpy of formation can be estimated.

Studies on related systems demonstrate the utility of these methods. For sodium oxalate, DFT calculations were used to compute bond parameters, which showed good agreement with experimental values from XRD. For alkali metal oxalates, high-accuracy computational methods were employed to understand the reaction steps involved in their dissociation into metal anions and carbon dioxide. Furthermore, computational studies have been used to provide strong support for proposed experimental structures of complex materials like anhydrous Pu(III) oxalate by matching calculated vibrational modes with measured spectra.

The PubChemLite database provides predicted Collision Cross Section (CCS) values for this compound adducts. These values, which are derived from computational models, are useful in ion mobility-mass spectrometry, a technique that separates ions based on their size and shape as well as their mass-to-charge ratio.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 203.12779 | 146.7 |

| [M+Na]⁺ | 225.10973 | 154.4 |

| [M+NH₄]⁺ | 220.15433 | 152.1 |

| [M-H]⁻ | 201.11323 | 143.8 |

Table data sourced from PubChemLite.

These computational tools are invaluable for interpreting experimental results and for predicting the behavior of molecules like this compound in various chemical environments.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations offer a powerful theoretical framework for elucidating the electronic structure and predicting the reactivity of molecular systems. For this compound, methods like Density Functional Theory (DFT) are instrumental in understanding its fundamental chemical properties. These calculations can provide detailed insights into the molecule's geometry, orbital energies, and electronic distribution, which are key determinants of its behavior in chemical reactions.

DFT calculations, often employing basis sets such as 6-311G(d,p), are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. iarc.fr The optimized structure is crucial for calculating various electronic properties.

Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in studies of similar ester compounds, the HOMO-LUMO gap has been directly correlated with their collecting ability in flotation processes. iarc.fr

Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. The analysis of molecular electrostatic potential (MEP) maps reveals the regions of a molecule that are rich or poor in electrons, thereby identifying likely sites for electrophilic and nucleophilic attack. foodb.canih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen atoms, indicating these as sites for electrophilic interaction.

The table below presents some computed properties for this compound, which can be theoretically verified and expanded upon using QM calculations. nih.gov

| Property | Value | Method |

| Molecular Weight | 202.25 g/mol | PubChem 2.2 |

| XLogP3-AA | 3.1 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 7 | Cactvs 3.4.8.18 |

| Exact Mass | 202.12050905 Da | PubChem 2.2 |

| Monoisotopic Mass | 202.12050905 Da | PubChem 2.2 |

| Topological Polar Surface Area | 52.6 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 178 | Cactvs 3.4.8.18 |

This table is interactive. You can sort and filter the data.

These QM-derived parameters are invaluable for predicting how this compound will interact with other chemical species, guiding the design of new reactions and materials.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering insights into intermolecular interactions and the influence of the surrounding environment, such as solvents. thegoodscentscompany.com For this compound, MD simulations can model its dynamics in various media, revealing how it interacts with itself and with solvent molecules.

In a typical MD simulation, the system is composed of numerous this compound molecules, optionally within a solvent box (e.g., water, ethanol). The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. nih.gov The system's evolution over time is then simulated by solving Newton's equations of motion for each atom. mdpi.com

A key aspect that can be investigated with MD simulations is the nature and strength of intermolecular interactions. For this compound, these would primarily be van der Waals forces and dipole-dipole interactions. The simulations can quantify these interactions and analyze their impact on the bulk properties of the substance. For example, studies on similar dialkyl oxalates have used such methods to understand crystal packing and melting point variations. fishersci.se

Solvent effects are another critical area where MD simulations are highly informative. By simulating this compound in different solvents, one can study its solvation structure and dynamics. nih.gov The radial distribution function (RDF) is a common analytical tool used to understand the structure of the solvent around the solute molecule. rsc.org For instance, the RDF can reveal the average distance and coordination number of solvent molecules around the carbonyl groups of this compound, providing a molecular-level understanding of its solubility and reactivity in that solvent.

Furthermore, MD simulations can be used to calculate transport properties like diffusion coefficients and viscosity, which are important for practical applications. The mean square displacement (MSD) of molecules over time can be used to determine the diffusion coefficient, offering insights into the mobility of this compound in a given medium. rsc.org

The table below outlines the typical components and outputs of an MD simulation study for a system like this compound.

| Simulation Aspect | Description |

| System Setup | A simulation box containing this compound molecules, with or without an explicit solvent. |

| Force Field | A parameterized function to describe the potential energy of the system (e.g., AMBER, CHARMM, OPLS). |

| Simulation Engine | Software to run the simulation (e.g., GROMACS, NAMD, AMBER). |

| Analysis Tools | |

| Radial Distribution Function (RDF) | Provides information on the local structure of the liquid and the arrangement of solvent molecules around the solute. |

| Mean Square Displacement (MSD) | Used to calculate the diffusion coefficient of the molecules. |

| Interaction Energy Calculations | Quantifies the strength of intermolecular forces between solute-solute and solute-solvent molecules. |

This table is interactive. You can sort and filter the data.

Through these simulations, a comprehensive, dynamic picture of this compound at the molecular level can be constructed, complementing experimental findings and providing predictive power for its behavior in various chemical environments.

Di Sec Butyl Oxalate in Advanced Materials and Polymer Chemistry

Function as a Plasticizer in Polymer Formulations

Plasticizers are low-molecular-weight substances added to polymeric materials to increase their flexibility, workability, and elongation. They achieve this by embedding themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer. While specific research on di-sec-butyl oxalate (B1200264) as a dedicated plasticizer is not extensively documented in the provided search results, its chemical structure as a diester suggests it could function as a secondary plasticizer. Esters, particularly phthalates and adipates, are common classes of plasticizers. Oxalate esters, including di-sec-butyl oxalate, could theoretically be used to modify the properties of polymers, although their application in this area is not as widespread as their use as monomers.

Oxalate Esters as Monomers for Novel Polymer Architectures

Oxalate esters are valuable monomers for creating new polymers, particularly polyesters known as polyoxalates. These polymers are gaining attention because they can be synthesized from renewable resources, such as biomass and potentially even CO2. Oxalic acid, the foundational component of oxalate esters, is a key bio-based building block. The use of oxalate esters in polymerization allows for the creation of materials with a wide range of properties, from rigid thermoplastics to flexible elastomers.

Polyoxalates are typically synthesized through step-growth polymerization. One common method is polycondensation, which involves the reaction of an oxalic acid derivative (like oxalyl chloride or an oxalate ester) with a diol. This process forms ester linkages and releases a small molecule, such as water or an alcohol.

A notable technique is Oxalate Metathesis Polymerization (OMP) , which is an acid-catalyzed ester interchange reaction between an oxalate ester, such as dimethyl oxalate, and a diol. This solvent-free melt process is an efficient way to produce high molecular weight polyoxalates from biorenewable diols.

Another approach involves the depolymerization of low molecular weight polyoxalate oligomers to form cyclic dimers. These cyclic monomers can then undergo ring-opening polymerization (ROP) to yield high molecular weight polymers, which offers better control over the final properties of the material.

Poly(isosorbide-co-diol oxalate) (PISOX) copolyesters are a novel class of polymers synthesized from bio-based monomers: isosorbide (B1672297) (derived from glucose) and an oxalate ester. The synthesis of high molecular weight PISOX has been challenging due to the low reactivity of isosorbide's secondary hydroxyl groups. However, a successful strategy involves the use of highly reactive diaryl oxalates, which can achieve high molecular weights (Mn values from 19 to 78 kg/mol ) in a scalable, catalyst-free process with short polymerization times.

These PISOX copolyesters exhibit outstanding thermal, mechanical, and barrier properties. For instance, PISOX has an oxygen barrier 35 times better than polylactic acid (PLA) and a high glass transition temperature (Tg) of 167 °C. The properties of PISOX can be tailored by incorporating various co-diols.

Below is a table summarizing the properties of various PISOX copolyesters synthesized with different co-diols in combination with isosorbide and diguaiacyl oxalate (DGO).

| Co-diol | Molar Composition (Isosorbide/Co-diol) | Molecular Weight (Mn, kg/mol ) | Glass Transition Temp (Tg, °C) |

| 1,6-Hexanediol (HDO) | 75/25 | 49 | 125 |

| 1,3-Propanediol (PrDO) | 75/25 | 45 | 134 |

| Neopentyl glycol (NPG) | 75/25 | 38 | 138 |

| Diethylene glycol (DEG) | 75/25 | 42 | 128 |

| 1,4-Cyclohexanedimethanol (CHDM) | 75/25 | 52 | 145 |

This table is generated based on data for PISOX copolyesters, illustrating the impact of different co-diols on polymer properties.

A significant advantage of polyoxalates is their potential for chemical recyclability. This process allows the polymer to be broken down into its constituent monomers, which can then be purified and re-polymerized to create new polymers of the same quality. This "closed-loop" recycling is a key aspect of a circular economy for plastics.

One method for achieving this is through ring-closing depolymerization . In this process, the linear polyoxalate is heated, causing it to break down into cyclic monomers that can be collected through sublimation. These purified monomer crystals can then be re-polymerized through ring-opening polymerization (ROP). This recyclability has been successfully demonstrated for both linear polyoxalates and crosslinked polyoxalate elastomers.

Synthesis and Characterization of Poly(isosorbide-co-diol oxalate) (PISOX) Copolyesters

Structure-Property Relationships in Oxalate Ester-Derived Polymers

The final properties of polyoxalates are directly influenced by the chemical structure of the monomers used in their synthesis. By carefully selecting the diol and other components, it is possible to tune the thermal and mechanical characteristics of the resulting polymer to suit specific applications.

The structure of the diol monomer has a profound effect on the thermal and mechanical properties of polyoxalates.

Aromatic vs. Aliphatic Diols : Incorporating aromatic diols, such as resorcinol (B1680541) bis(hydroxyethyl)ether or hydroquinone (B1673460) bis(hydroxyethyl)ether, into the polymer chain generally increases both the glass transition temperature (Tg) and the melting temperature (Tm) compared to polymers made with purely aliphatic diols like 1,10-decanediol. This is due to the rigidity of the aromatic rings, which restricts the mobility of the polymer chains.

Chain Length of Aliphatic Diols : In poly(alkylene oxalates), the number of methylene (B1212753) units in the linear diol affects the thermal properties. An "odd-even" effect has been observed, where polymers synthesized with diols having an even number of methylene units tend to have higher melting temperatures than those with an odd number. This is attributed to differences in how the polymer chains pack into a crystalline structure.

Below is a data table showing the effect of different diol structures on the thermal properties of polyoxalates synthesized via Oxalate Metathesis Polymerization with dimethyl oxalate.

| Diol Monomer | Polymer Yield (%) | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) |

| 1,10-Decanediol | 83 | Not Discernable | 79 |

| Resorcinol bis(hydroxyethyl)ether (RBHE) | 56 | 34 | 156 |

| Hydroquinone bis(hydroxyethyl)ether (HBHE) | 88 | 45 | 190 |

This table illustrates how the choice of diol (aliphatic vs. aromatic) influences the thermal properties of the resulting polyoxalate.

Correlation Between Chemical Structure and Biodegradation Behavior in Polyoxalate Systems

The biodegradability of polyoxalates, a class of polyesters, is intrinsically linked to their chemical structure. rsc.orguva.nl The degradation process primarily occurs via the hydrolytic cleavage of the oxalate ester linkages in the polymer backbone. researchgate.net Several key structural factors of the diol monomers used in their synthesis significantly influence the rate and extent of this degradation. rsc.orgnih.gov

A primary determinant of a polyoxalate's hydrolytic stability is the composition and hydrophobicity of the diol component. researchgate.netnih.gov The inherent electron-withdrawing nature of the adjacent ester bonds in the oxalate unit promotes natural hydrolysis, making polyoxalates generally more susceptible to degradation compared to conventional polyesters like PET. rsc.orgresearchgate.net This susceptibility can be tuned by altering the diol used in polymerization. For instance, increasing the hydrophilicity of the polymer by incorporating specific diol units can enhance the degradation performance. In one study, the introduction of oxalic acid units into a copolyester reduced the water contact angle from 82.5° to 62.9°, leading to superior degradation within a 35-day hydrolysis period. researchgate.net

The architecture of the diol—whether it is linear, branched, or aromatic—plays a crucial role in the final properties and degradation behavior of the polyoxalate. rsc.orgresearchgate.net

Aliphatic Diols: Polyalkylene oxalates derived from linear diols, such as those with three to twelve methylene groups (HO–(CH2)n–OH), have been synthesized. researchgate.netrsc.org The length of the methylene chain in these linear diols can influence the polymer's properties and degradation. Solid-state degradation studies of such polyoxalates have shown a facile degradation in the presence of water, with molecular weights decreasing by 81–92% over 13 months in humid air. researchgate.netrsc.org

Aromatic Diols: The incorporation of aromatic diols, such as resorcinol bis(hydroxyethyl)ether (RBHE) or hydroquinone bis(hydroxyethyl)ether (HBHE), into the polymer chain generally increases the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netrsc.org This increased rigidity and thermal stability can, in turn, affect the polymer's susceptibility to hydrolytic degradation.

Branched and Cyclic Diols: The use of branched diols like neopentyl glycol or a rigid bicyclic diol like isosorbide can impart specific properties. acs.org Isosorbide, for example, provides rigidity and favorable thermomechanical properties. acs.org The structure of these co-diols can influence degradation; for instance, incorporating more neopentyl glycol could impede the hydrolysis of certain poly(isosorbide-co-diol oxalate) (PISOX) copolyesters. acs.org

The following table summarizes the thermal properties of various polyoxalates synthesized from different diols, illustrating the structure-property relationship.

| Polymer Name | Diol Used | Polymer Type | Glass Transition Temp (Tg) | Melting Temp (Tm) |

| Poly(decylene oxalate) | 1,10-decanediol | Aliphatic | Not Discernable | 79 °C |

| Poly(RBHE) oxalate | Resorcinol bis(hydroxyethyl)ether (RBHE) | Aromatic | 34 °C | 156 °C |

| Poly(HBHE) oxalate | Hydroquinone bis(hydroxyethyl)ether (HBHE) | Aromatic | 45 °C | 190 °C |

Table based on data from Garcia et al., 2014. researchgate.netrsc.org

Catalysis and Green Chemical Engineering in Oxalate Research

Di-sec-butyl Oxalate (B1200264) as a Reaction Medium or Solvent in Catalytic Processes

While specific research detailing the use of di-sec-butyl oxalate as a primary reaction medium or solvent in catalytic processes is not extensively documented in publicly available literature, the general properties of dialkyl oxalates suggest their potential, albeit limited, role in this capacity. Oxalate esters are polar molecules and could, in principle, serve as solvents for certain reactions. However, their application is likely constrained by factors such as their reactivity under various catalytic conditions, their boiling points, and their cost-effectiveness compared to more conventional solvents.

In the broader context of green chemistry, the development of environmentally benign reaction media is a significant goal. Research into "green" oxalate esters, often derived from renewable resources like oil of wintergreen, has been noted. acs.org The focus of such research, however, has been more on their role as reagents in chemiluminescence rather than as bulk solvents for catalysis. acs.org The sustainable synthesis of monoalkyl oxalates has also been explored using aqueous media, highlighting a move away from organic solvents in oxalate chemistry itself. researchgate.netrsc.orgnih.gov

Roles of Oxalate Esters in Catalytic Systems

The synthesis of dialkyl oxalates, such as dimethyl oxalate (DMO), through the oxidative carbonylation of alcohols is a significant industrial process, with palladium-based catalysts playing a central role. google.comgoogle.comgoogle.com This process typically involves the reaction of an alcohol with carbon monoxide and an oxidizing agent in the presence of a palladium catalyst.

The general mechanism for this reaction using a palladium redox system has been a subject of study for several decades. google.comgoogle.com Both homogeneous and heterogeneous catalytic systems have been developed. Homogeneous systems often utilize palladium salts in combination with redox agents. google.comgoogle.com Heterogeneous catalysts, which are more easily recovered, have also been developed, comprising palladium metal supported on various materials, sometimes in combination with other metals like vanadium and titanium. google.com

The reaction can be influenced by various factors, including the choice of ligands in the palladium complex. For instance, diphosphine ligands have been studied to understand their effect on catalytic activity and selectivity in the oxidative carbonylation of isopropanol (B130326). rsc.org The reaction mechanism can be complex, with some studies suggesting the formation of an alkoxycarbonyl palladium complex as a key intermediate. acs.org The choice of oxidant is also critical; while oxygen is often used, other oxidants like benzoquinone have been employed in mechanistic studies. researchgate.net The development of efficient and stable palladium-based catalysts is crucial for the economic viability of processes that use DMO as a feedstock, such as the production of ethylene (B1197577) glycol. tyut.edu.cn

Copper-based catalysts are widely employed for the hydrogenation of dialkyl oxalates, particularly dimethyl oxalate (DMO), to produce diols like ethylene glycol (EG). thieme-connect.deacs.org This reaction is a key step in the syngas-to-ethylene glycol process. thieme-connect.de Copper catalysts are favored due to their high selectivity for the hydrogenation of the ester's C-O bond while leaving the C-C bond intact, as well as their lower cost compared to precious metals. thieme-connect.demdpi.com

A variety of copper-based catalysts have been investigated, with Cu/SiO₂ being a prominent example. mdpi.comaspire2050.eugoogle.com The method of catalyst preparation and the properties of the support material can significantly impact the catalyst's performance. aspire2050.euresearchgate.net For instance, Cu/SiO₂ catalysts prepared by a deposition-decomposition method have shown high yields of ethylene glycol. aspire2050.eu The stability of these catalysts is a key challenge, as copper particles can sinter at reaction temperatures, leading to deactivation. mdpi.com

To enhance stability and activity, various strategies have been employed. These include the use of different supports, such as hexagonal mesoporous silica (B1680970) (HMS), and the addition of promoters or other metals to create bimetallic catalysts. thieme-connect.dersc.org For example, nickel has been used to stabilize copper nanoparticles, leading to improved performance in the hydrogenation of DMO. rsc.org Bimetallic silver-copper (B78288) catalysts supported on SBA-15 have also demonstrated high activity and selectivity for this reaction. sc.edu The presence of different copper species, such as Cu⁰ and Cu⁺, and their interaction with the support are believed to be crucial for the catalytic activity. mdpi.com

Below is a table summarizing the performance of various copper-based catalysts in the hydrogenation of dimethyl oxalate (DMO) to ethylene glycol (EG).

| Catalyst | Support | DMO Conversion (%) | EG Selectivity (%) | Reaction Conditions |

| MOF-derived Cu | SiO₂ | 100 | >98 | 200 °C, 2 MPa |

| Traditional Cu | SiO₂ | 86.9 | 46.6 | 200 °C, 2 MPa |

| CuNi Nanocatalyst | SiO₂ | High | High | Mild Conditions |

| 10w%Ag-5.8w%Cu | SBA-15 | High | High | Not specified |

| Cu | CeO₂/Al₂O₃ | 100 | Excellent | Not specified |

The electrochemical reduction of carbon dioxide (CO₂) to oxalate is a promising route for converting a greenhouse gas into a valuable chemical. nih.govuva.nl This transformation requires catalysts to overcome the high energy barrier associated with the one-electron reduction of CO₂. nih.gov Various metal complexes have been designed and studied for this purpose.

Dinuclear copper(I) complexes have been shown to be effective catalysts for the one-electron reduction of CO₂ to oxalate. nih.gov The proposed mechanism involves the cooperative reduction of a CO₂ molecule by the two copper centers, followed by a reaction with a second CO₂ molecule to form the oxalate bridge. nih.gov Other first-row transition metal complexes, including those with nickel, have also been investigated as catalysts for the electrochemical reduction of CO₂ to oxalate. nih.govresearchgate.net

The efficiency and selectivity of these catalysts are highly dependent on the ligand environment of the metal center and the reaction conditions. For instance, macrocyclic nickel complexes have been shown to catalyze this reaction, with the substituents on the macrocycle influencing the catalyst's activity and stability. researchgate.net The reduction of CO₂ to oxalate can also be achieved on solid electrodes, such as lead or mercury, particularly in aprotic solvents where the dimerization of the CO₂ radical anion is favored. uva.nlresearchgate.net However, the development of efficient and stable molecular catalysts operating at low overpotentials remains a key research focus. sci-hub.se

Oxalate esters have emerged as powerful activating groups for alcohols in visible-light photoredox catalysis. beilstein-journals.orgprinceton.eduescholarship.orgresearchgate.netacs.org This strategy allows for the generation of alkyl radicals from readily available alcohols under mild, redox-neutral conditions. beilstein-journals.orgprinceton.eduescholarship.orgresearchgate.net The process typically involves the formation of an alkyl oxalate salt, which is then oxidized by an excited photocatalyst (commonly an iridium complex). beilstein-journals.orgprinceton.edu This oxidation event is followed by the elimination of two molecules of carbon dioxide to generate the desired alkyl radical. beilstein-journals.orgchemrxiv.org

This method has been successfully applied in a variety of synthetic transformations. One notable application is the coupling of tertiary and secondary alcohols with electron-deficient alkenes to form new carbon-carbon bonds and construct quaternary carbon centers. princeton.eduescholarship.org The use of alkyl oxalates as radical precursors has also been extended to other reactions, including:

Asymmetric Synthesis of Unnatural Amino Acids: Alkyl radicals generated from oxalate-activated alcohols have been coupled with chiral imines to produce a range of functionalized unnatural amino acids. chemrxiv.orgdiva-portal.org

Deoxyfluorination of Alcohols: Alcohols can be converted to their corresponding fluoroalkanes via their oxalate derivatives in a photoredox-catalyzed reaction with an electrophilic fluorine source. nih.gov

Cross-Coupling Reactions: In conjunction with nickel catalysis, alkyl oxalates can participate in cross-coupling reactions with aryl halides, enabling the formation of sp³-sp² carbon-carbon bonds. pubtexto.com

The stability of the alkyl oxalate precursors, often as cesium salts, makes them easy to handle compared to other radical precursors. princeton.edu This approach represents a significant advance in radical chemistry, providing a versatile and practical method for utilizing alcohols as latent coupling fragments. diva-portal.orgpubtexto.com

Design of Metal Complex Catalysts for Electrochemical CO2 Reduction to Oxalate

Advancements in Sustainable Industrial Production of Oxalate Esters

The industrial production of oxalate esters, particularly dimethyl oxalate (DMO), is closely linked to the synthesis of ethylene glycol (EG) from non-petroleum feedstocks like coal or natural gas via syngas. oup.com Significant advancements have been made in developing more sustainable and efficient processes for DMO synthesis.

One major route involves the oxidative carbonylation of alcohols using heterogeneous catalysts. google.comgoogle.com This gas-phase process offers advantages over older liquid-phase methods, such as easier catalyst separation and reduced corrosion issues. tyut.edu.cn Research has focused on developing highly active and stable catalysts, often based on palladium, to improve the efficiency of this reaction. oup.comresearchgate.netacs.org For example, industrial-scale plants with capacities of hundreds of thousands of tons per year have been successfully constructed based on these technologies. oup.com

In line with the principles of green chemistry, efforts are also being made to develop more environmentally friendly synthetic routes for oxalate esters. researchgate.netrsc.orgnih.gov One such approach involves the selective monohydrolysis of symmetric diesters in aqueous media to produce monoalkyl oxalates. researchgate.netrsc.orgnih.gov This method avoids the use of toxic reagents and organic solvents, offering a simpler and more sustainable alternative to traditional methods. rsc.orgnih.gov

Furthermore, the direct synthesis of oxalate esters from CO₂ is an area of active research. uva.nlresearchgate.netgoogle.com Electrochemical reduction of CO₂ to formate (B1220265), followed by formate-to-oxalate coupling, is being explored as a potential pathway to produce oxalic acid and its esters from a renewable carbon source. researchgate.netuva.nl While still in development, these innovative approaches could lead to more sustainable and circular production methods for oxalate esters in the future.

Strategies for NOx Emission Control in Industrial Oxalate Processes

The control of nitrogen oxide (NOx) emissions is a critical aspect of industrial chemical processes, including those that might involve the synthesis or use of oxalates. The primary method for NOx abatement is Selective Catalytic Reduction (SCR), where a reducing agent, typically ammonia, converts NOx to harmless nitrogen and water over a catalyst.

While there is no direct evidence in the searched literature of this compound itself being used as a catalyst or a key component in catalysts for NOx reduction, other metal oxalates serve as precursors for such catalysts. For instance, vanadium-based catalysts, which are widely used in SCR systems, can be prepared using vanadium oxalate. Similarly, catalysts based on iron or manganese, sometimes prepared from ferric oxalate or manganese oxalate, have been investigated for NOx neutralization. atamanchemicals.cominchem.orgthegoodscentscompany.com The general principle involves the decomposition of the metal oxalate to form a highly dispersed metal oxide on a catalyst support, which then actively participates in the NOx reduction reactions.

The potential, though not explicitly documented, role for this compound in this context would be as a solvent or a reactant in the synthesis of these catalytically active materials. However, research to confirm such applications is not currently available.

The common reactions in an SCR system are:

4NO + 4NH₃ + O₂ → 4N₂ + 6H₂O katcom.ru

6NO₂ + 8NH₃ → 7N₂ + 12H₂O katcom.ru

Table 1: Examples of Oxalate-Related Compounds in Catalysis Research

| Compound | Role in Research | Reference |

| Vanadium Oxalate | Precursor for SCR catalysts for NOx reduction. | atamanchemicals.com |

| Ferric Oxalate | Precursor for Fe-ZSM-5 catalysts used in SCR. | thegoodscentscompany.com |

| Manganese Oxalate | Precursor for doped ZnO catalysts for NOx reduction. | inchem.org |

This table is for illustrative purposes to show how related oxalates are used in the field, as direct data for this compound is unavailable.

Development of Bio-based Oxalates and Their Role in Green Chemical Cycles

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The development of bio-based chemicals is a cornerstone of this field.

This compound can be considered within a green chemical cycle if its constituent parts, oxalic acid and sec-butanol, are derived from renewable resources.

Bio-based sec-Butanol: sec-Butanol can be produced from the hydration of butenes, which can be derived from bio-ethanol or through fermentation processes using specific microorganisms. google.comgoogle.com Processes for the preparation of sec-butanol from sec-butyl acetate (B1210297), which can be derived from renewable feedstocks, have also been developed. irdg.org

Bio-based Oxalic Acid: Oxalic acid can be produced through the oxidation of carbohydrates or by the fermentation of sugar solutions. atamanchemicals.com

The synthesis of this compound would typically occur through the esterification of oxalic acid with sec-butanol or via transesterification, for example, reacting dimethyl oxalate with sec-butanol. acs.orghifi-filter.com The use of bio-derived sec-butanol in this reaction would classify this compound as a bio-based chemical.

The applications of such bio-based oxalates contribute to green chemical cycles. For instance, various oxalate esters, including those with butyl groups, have been investigated as fuel additives or cetane number improvers for diesel. google.com Using a bio-based additive can help reduce the carbon footprint of fuels. Furthermore, some polyesters derived from oxalates and bio-based diols are being studied for their biodegradability, offering potential for more environmentally friendly plastics. acs.org

Table 2: Potential Bio-based Production Route for this compound

| Reactant 1 | Reactant 2 | Product | Green Chemistry Aspect | Reference |

| Bio-based Oxalic Acid | Bio-based sec-Butanol | This compound | Utilization of renewable feedstocks. | atamanchemicals.comgoogle.com |

| Dimethyl Oxalate | Bio-based sec-Butanol | This compound | Transesterification is an atom-economical reaction. | google.comacs.orghifi-filter.com |

This table outlines potential pathways and does not represent established industrial processes for bio-based this compound based on the search results.

Environmental Fate and Degradation Studies of Oxalate Containing Compounds

Hydrolytic Degradation Pathways of Oxalate (B1200264) Ester-Based Polymers